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Structural Basis for Selectivity

The selectivity of SAR156497 is not due to a single interaction but a combination of structural factors

derived from its co-crystal structure with Aurora A (PDB: 4UZH) [1].

¢ Critical Interaction with GIn185: The inhibitor forms a key hydrogen bond with the side chain of
GIn185, a residue unigue to the Aurora kinase family. This interaction is a major contributor to its
selectivity over other kinases [2] [3].

e Stabilization of DFG "In" Conformation: SAR156497 binding promotes and stabilizes an inactive
kinase conformation where the activation loop, including the conserved DFG motif, adopts a specific
"In" orientation. This creates a deep hydrophobic pocket [2].

¢ Occupation of a Unique Hydrophobic Pocket: The tricyclic core of SAR156497 inserts into the
hydrophobic pocket formed by the inactive activation segment. The specific shape and occupancy of
this pocket, lined by residues like Leu263 (L263), are not tolerated by many other kinases, thus
enhancing selectivity [2].

e Standard Hinge Binding: Like most ATP-competitive inhibitors, it forms two hydrogen bonds with the
hinge region of the kinase, specifically with the backbone of Ala213 (A213) [2].

The diagram below illustrates the key binding interactions of SAR156497 with the Aurora A kinase domain.
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Quantitative Potency and Cellular Activity

SAR156497 exhibits potent inhibition across all three Aurora kinase isoforms, as shown in the table below.

Kinase Biochemical ICso .
Cellular Assay (HCT116 cells) Observation/ICso
Isoform (nM)
Aurora A 0.6 [3] Autophosphorylation (at T288) Inhibition at ~40 nM
(2]
Aurora B 11[3] Histone H3 Phosphorylation (at Inhibition at ~40 nM
S10) (2]
Aurora C 3[3] Information not specified in
sources

In cellular models, treatment with SAR156497 leads to:

e Cell Cycle Defects: Failure of cytokinesis and accumulation of polyploid cells (4N DNA content), a
classic signature of Aurora B inhibition [2].
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¢ Anti-proliferative Effects: It demonstrates potent anti-proliferative activity in various human cancer
cell lines [2].

Experimental Characterization Workflow

The binding mode and cellular efficacy of SAR156497 were established through multiple experimental

techniques.
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Outcome: Confirmed binding mode,
potent pan-Aurora inhibition,
and high selectivity.
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Relevance to RASSF1A Tumour Suppressor

The Aurora A kinase phosphorylates the tumour suppressor RASSF1A, impairing its function [4]. While
SAR156497 inhibits this kinase activity, research shows that the SARAH domain of RASSF1A itself is
involved in binding to Aurora A, presenting a potential alternative target for disrupting this specific

oncogenic interaction without completely inhibiting the kinase [4].

Key Insights for Research

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.smolecule.com/products/s548712?utm_src=pdf-body-img
https://www.nature.com/articles/s41598-019-41972-x
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.nature.com/articles/s41598-019-41972-x
https://www.smolecule.com/products/s548712?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

SAR156497 represents a valuable tool for probing Aurora kinase biology due to its clean selectivity profile.
Its binding mode offers a template for designing novel inhibitors that exploit unique structural features of
specific kinase subfamilies. The efficacy in xenograft models supports the therapeutic potential of selective
pan-Aurora inhibition, though the narrow therapeutic window noted in some studies remains a challenge for

clinical translation [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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